molecular formula C12H17NS B15232044 6-(tert-Butylthio)-2-methyl-3-vinylpyridine

6-(tert-Butylthio)-2-methyl-3-vinylpyridine

Katalognummer: B15232044
Molekulargewicht: 207.34 g/mol
InChI-Schlüssel: BCOFYHGVDFGARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butylthio)-2-methyl-3-vinylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group, a methyl group, and a vinyl group attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine typically involves the reaction of 2-methyl-3-vinylpyridine with tert-butylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the hydrogen atom on the thiol group with the pyridine ring. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butylthio)-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, electrophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(tert-Butylthio)-2-methyl-3-vinylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine involves its interaction with various molecular targets and pathways. The tert-butylthio group can interact with thiol groups in proteins, potentially affecting their function. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the pyridine ring can interact with various enzymes and receptors, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butylthiol
  • 2-Methyl-3-vinylpyridine
  • tert-Butylsulfinamide

Uniqueness

6-(tert-Butylthio)-2-methyl-3-vinylpyridine is unique due to the presence of both a tert-butylthio group and a vinyl group on the pyridine ring. This combination of functional groups imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C12H17NS

Molekulargewicht

207.34 g/mol

IUPAC-Name

6-tert-butylsulfanyl-3-ethenyl-2-methylpyridine

InChI

InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3

InChI-Schlüssel

BCOFYHGVDFGARD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.